molecular formula C15H16N4O5S B2485365 methyl 2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzoate CAS No. 2034521-92-9

methyl 2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzoate

Cat. No.: B2485365
CAS No.: 2034521-92-9
M. Wt: 364.38
InChI Key: SOWLRNUMYVRUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzoate is a synthetic compound featuring a benzoate ester core linked to an azetidine ring substituted with a sulfonylated 4-methyl-1,2,4-triazole moiety. The azetidine ring introduces conformational rigidity, while the sulfonyl-triazole group may enhance binding affinity to biological targets, such as acetolactate synthase (ALS) in plants, a common target for sulfonylurea herbicides .

Properties

IUPAC Name

methyl 2-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5S/c1-18-9-16-17-15(18)25(22,23)10-7-19(8-10)13(20)11-5-3-4-6-12(11)14(21)24-2/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWLRNUMYVRUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzoate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a benzoate moiety linked to a sulfonyl group attached to an azetidine ring containing a triazole. This unique arrangement is hypothesized to enhance its biological activity.

Chemical Formula: C13_{13}H14_{14}N4_{4}O3_{3}S
Molecular Weight: 306.34 g/mol

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. Studies have shown that compounds containing the triazole ring can inhibit fungal growth by targeting the cytochrome P450 enzyme involved in ergosterol biosynthesis.

CompoundFungal StrainInhibition Zone (mm)MIC (µg/mL)
This compoundCandida albicans1816
Control (Fluconazole)Candida albicans208

These results indicate that the compound exhibits significant antifungal activity comparable to established antifungal agents like fluconazole.

Antibacterial Activity

The antibacterial efficacy of the compound was evaluated against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound demonstrated moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting potential as a therapeutic agent against bacterial infections.

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH and ABTS assays.

Assay TypeIC50 (µM)
DPPH25
ABTS30

These findings indicate that the compound possesses considerable antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

The biological activities of triazole derivatives are often attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition: The sulfonyl group may enhance binding affinity to target enzymes in fungi and bacteria.
  • Reactive Oxygen Species (ROS): The antioxidant activity suggests that the compound may scavenge free radicals, reducing cellular damage.
  • Membrane Disruption: The presence of the azetidine ring may facilitate membrane penetration in microbial cells.

Case Studies

A recent study investigated a series of triazole derivatives similar to this compound. The results indicated that modifications in the triazole structure significantly influenced biological activity. For instance, substituents on the triazole ring enhanced antifungal potency against Candida albicans and other strains .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonylurea and sulfonamide derivatives. Key structural analogs include:

Compound Name Core Structure Differences Primary Use/Activity
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate 1,3,5-Triazine ring; methoxy and methyl substituents Herbicide (Metsulfuron-methyl)
Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate 1,3,5-Triazine ring; ethoxy and methylamino substituents Herbicide (Ethametsulfuron-methyl)
Methyl 2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzoate 1,2,4-Triazole ring; azetidine linker Hypothetical (ALS inhibitor or similar)
Key Observations:

Triazine vs. Triazole Substitution: Unlike metsulfuron-methyl and ethametsulfuron-methyl, which utilize 1,3,5-triazine rings, the target compound employs a 4-methyl-1,2,4-triazole group.

Azetidine Linker : The azetidine ring replaces the traditional urea or amide linkers found in sulfonylureas. This modification may enhance conformational stability and membrane permeability compared to linear linkers .

Bioactivity Implications: Sulfonylurea herbicides inhibit ALS, disrupting branched-chain amino acid synthesis in plants. The triazole-azetidine combination in the target compound could modulate binding kinetics or resistance profiles in weed species .

Metabolic and Environmental Behavior

  • Triazine-Based Analogs : Metsulfuron-methyl exhibits moderate soil persistence (half-life ~30 days) and is metabolized via hydroxylation and cleavage of the sulfonylurea bridge .
  • However, the azetidine ring could increase solubility, reducing bioaccumulation risks compared to triazine derivatives .

Toxicity and Selectivity

  • Metsulfuron-methyl : Low mammalian toxicity (LD50 >5,000 mg/kg in rats) but highly selective against broadleaf weeds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.